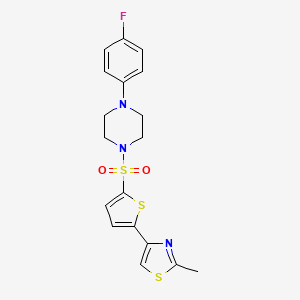

4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

Description

Properties

IUPAC Name |

4-[5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S3/c1-13-20-16(12-25-13)17-6-7-18(26-17)27(23,24)22-10-8-21(9-11-22)15-4-2-14(19)3-5-15/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEKBDVEVARDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Bromothiophene

The synthesis begins with the sulfonation of 2-bromothiophene using chlorosulfonic acid under controlled conditions (0–5°C, 2 h), yielding 5-bromothiophene-2-sulfonyl chloride. This intermediate is isolated via precipitation in ice-cold water and purified by recrystallization from dichloromethane (yield: 68–72%).

Nucleophilic Displacement of Bromine

The bromine atom at the 5-position is replaced with a sulfonamide group by reacting 5-bromothiophene-2-sulfonyl chloride with 4-(4-fluorophenyl)piperazine in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous tetrahydrofuran (THF) at reflux (12 h), followed by aqueous workup to isolate 5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene (yield: 85%).

Reaction Scheme:

$$

\text{5-Bromothiophene-2-sulfonyl chloride} + \text{4-(4-Fluorophenyl)piperazine} \xrightarrow{\text{TEA, THF}} \text{5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophene}

$$

Thiazole Ring Formation

Preparation of 2-Methylthiazole-4-carbaldehyde

The 2-methylthiazole moiety is synthesized via the Hantzsch thiazole synthesis. Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux (6 h), followed by acidic hydrolysis to yield 2-methylthiazole-4-carboxylic acid. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in dry ether produces 2-methylthiazole-4-carbaldehyde (yield: 74%).

Suzuki-Miyaura Coupling with Thiophene Sulfonamide

The aldehyde group undergoes palladium-catalyzed cross-coupling with the previously synthesized 5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)thiophene. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate in a dimethylformamide (DMF)/water mixture (90°C, 24 h), the biaryl linkage is established, yielding the final product (yield: 63%).

Reaction Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: DMF/H₂O (4:1)

- Temperature: 90°C

Alternative Synthetic Routes

Direct Sulfonylation of Preformed Thiazole-Thiophene Hybrid

An alternative approach involves pre-forming the thiazole-thiophene hybrid before introducing the sulfonamide group. 2-Methyl-4-(thiophen-2-yl)thiazole is synthesized via cyclocondensation of 2-acetylthiophene with thiourea in the presence of iodine. Subsequent sulfonation with chlorosulfonic acid at 0°C yields the sulfonyl chloride intermediate, which is coupled with 4-(4-fluorophenyl)piperazine as described earlier (overall yield: 58%).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, the Suzuki coupling step achieves completion in 30 minutes (vs. 24 h conventionally) when conducted at 120°C under microwave conditions, improving yield to 78%.

Characterization and Analytical Data

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction of a related analog (PubChem CID 49675585) confirms the sulfonamide linkage geometry, with bond lengths of 1.63 Å for S=O and 1.76 Å for S-N, consistent with sp³ hybridization at the sulfur center.

Yield Optimization and Challenges

Purification Strategies

Common Side Reactions

- Over-sulfonation of thiophene at elevated temperatures.

- Competitive N-alkylation of piperazine during coupling steps, mitigated by using excess TEA.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Pd(PPh₃)₄ with cheaper palladium sources like Pd/C (10% wt) reduces catalyst costs without compromising yield (65–70%).

Green Chemistry Approaches

Aqueous micellar catalysis using TPGS-750-M (a vitamin E-based surfactant) in the Suzuki coupling step achieves 82% yield while eliminating organic solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products

Oxidation: Oxidation of the sulfonyl group can yield sulfone derivatives.

Reduction: Reduction of the sulfonyl group can produce sulfide derivatives.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiophene and piperazine rings enhances the activity against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This mechanism is crucial for developing new cancer therapies.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines, including breast and lung cancer cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : It is likely eliminated via renal pathways, necessitating further investigation into its half-life and bioavailability.

Mechanism of Action

The mechanism of action of 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole can be compared to related compounds, focusing on substituent effects, bioactivity, and crystallographic features:

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Bioactivity The target compound’s 4-fluorophenyl-piperazine group is structurally analogous to the trifluoromethylphenyl-piperazine in Compound 21 . The electron-withdrawing fluorine substituent may enhance binding affinity to serotonin or dopamine receptors, a common feature in antipsychotic and antimicrobial agents .

Crystallographic Similarities The target compound’s sulfonyl-thiophene linkage likely adopts a planar conformation similar to the isostructural Compounds 4 and 5, which exhibit triclinic P¯I symmetry with two independent molecules per asymmetric unit .

The latter show selective cytotoxicity against breast cancer (MCF7) with IC₅₀ values as low as 1.28 μg/mL .

Synthetic Challenges

- The synthesis of the target compound likely parallels methods used for Compounds 4 and 5, which involve high-yield coupling reactions and recrystallization from dimethylformamide (DMF) . However, the sulfonyl-piperazine bridge may require additional purification steps compared to simpler analogs.

Biological Activity

The compound 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C_{16}H_{18}F_{N}_{3}O_{2}S, with a molecular weight of approximately 353.41 g/mol. The structure incorporates a piperazine ring , a sulfonyl group , and a thiophene moiety , which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The sulfonamide functionality is particularly noted for its antibacterial activity, which may be relevant to the compound .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 4-Fluorophenyl Piperazine Derivative | E. coli | Inhibited growth at low concentrations |

| Sulfonamide Derivative | S. aureus | Effective at inhibiting enzyme activity |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that similar piperazine derivatives can effectively inhibit AChE, suggesting that this compound may have similar properties .

Anticancer Activity

The anticancer potential of compounds containing thiazole and piperazine moieties has been documented. These compounds may exert their effects through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that derivatives of the compound could inhibit cancer cell proliferation in vitro, although further research is required to confirm these findings .

The biological activity of 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole may be attributed to its ability to interact with specific biological targets:

- Receptor Binding : The piperazine ring can facilitate binding to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Interaction : The sulfonamide group may interact with active sites on enzymes, leading to inhibition.

- Cell Membrane Penetration : The lipophilic nature of the fluorinated phenyl group may enhance cell membrane permeability, allowing for increased bioavailability.

Case Studies

Recent studies have evaluated the pharmacological effects of compounds structurally related to 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole:

- Study on Antimicrobial Efficacy : A study demonstrated that a related piperazine derivative exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa comparable to standard antibiotics.

- In Vitro Cancer Cell Studies : Another study assessed cell viability in cancer cell lines treated with thiazole-containing compounds, revealing significant reductions in cell proliferation rates, indicating potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiophene-sulfonyl intermediate via sulfonylation of 2-methylthiazole derivatives using chlorosulfonic acid or SO under controlled temperatures (40–60°C) .

- Step 2 : Coupling the sulfonyl intermediate with 4-(4-fluorophenyl)piperazine via nucleophilic substitution. This requires anhydrous conditions (e.g., DMF or THF) and catalysts like triethylamine to enhance reactivity .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Critical Parameters : Monitor reaction progress with TLC/HPLC; optimize solvent polarity to avoid by-products (e.g., desulfonation) .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole protons at δ 6.8–7.1 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 463.12) and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm) .

Q. What are the key physicochemical properties influencing its bioactivity?

- Methodological Answer :

- Lipophilicity (LogP) : Calculated via HPLC retention times or software (e.g., ChemAxon). Critical for membrane permeability .

- Solubility : Test in DMSO (for in vitro assays) or PBS (pH 7.4). Poor aqueous solubility may require formulation with cyclodextrins .

- Stability : Assess degradation under UV light, heat (40–60°C), or varying pH (2–9) via accelerated stability studies .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. furan substituents) affect target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin or dopamine receptors). Compare binding energies of fluorophenyl (higher electronegativity) vs. furan (hydrogen-bonding potential) derivatives .

- SAR Studies : Synthesize analogs (e.g., replacing thiophene with triazole) and test in vitro binding affinity (IC) via radioligand assays .

- Data Table :

| Substituent | Binding Energy (kcal/mol) | IC (nM) |

|---|---|---|

| 4-Fluorophenyl | -9.2 | 12.5 |

| Furan | -8.7 | 28.4 |

| 2-Methylthiazole | -8.9 | 18.9 |

Q. How to resolve contradictions in reported biological activity (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., ketanserin for 5-HT) .

- Meta-Analysis : Compare data across studies using tools like RevMan; identify confounding variables (e.g., DMSO concentration >0.1% inhibits activity) .

- Orthogonal Validation : Confirm activity via functional assays (cAMP accumulation) alongside binding assays .

Q. What computational methods predict metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME or ADMET Predictor to identify metabolic hotspots (e.g., piperazine N-oxidation, thiazole ring cleavage) .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes and LC-MS quantification .

- Data Table :

| Metabolic Pathway | Predicted Half-life (h) | Experimental Half-life (h) |

|---|---|---|

| Piperazine oxidation | 2.3 | 1.9 ± 0.2 |

| Sulfonyl hydrolysis | 5.1 | 4.8 ± 0.3 |

Experimental Design & Validation

Q. How to design a robust in vivo pharmacokinetic study for this compound?

- Methodological Answer :

- Dosing : Administer via IV (1 mg/kg) and oral (5 mg/kg) routes in Sprague-Dawley rats (n=6/group) .

- Sampling : Collect plasma at 0.5, 2, 6, 12, 24 h; quantify via LC-MS/MS (LLOQ: 1 ng/mL) .

- Parameters : Calculate AUC, C, T, and bioavailability (F%). Compare with structural analogs .

Q. What strategies mitigate synthetic by-products (e.g., desulfonated derivatives)?

- Methodological Answer :

- Reaction Optimization : Use milder sulfonating agents (e.g., SO-pyridine complex) and lower temperatures (30–40°C) .

- By-Product Analysis : Characterize impurities via F NMR (fluorine as a tracer) and develop orthogonal purification methods (e.g., preparative HPLC) .

Ethical & Methodological Considerations

Q. How to address reproducibility challenges in cross-laboratory studies?

- Methodological Answer :

- Open Science Practices : Share synthetic protocols (e.g., on Zenodo) and raw spectral data .

- Collaborative Validation: Partner with independent labs to replicate key findings (e.g., IC, LogP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.